1-(1H-indol-5-yl)-N,N-dimethylmethanamine
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Overview
Description
[(1H-indol-5-yl)methyl]dimethylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-indol-5-yl)methyl]dimethylamine typically involves the reaction of indole derivatives with dimethylamine. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The resulting indole derivative can then be reacted with dimethylamine to form [(1H-indol-5-yl)methyl]dimethylamine .
Industrial Production Methods
the general approach would involve large-scale synthesis using the Fischer indole synthesis method, followed by purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
[(1H-indol-5-yl)methyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
[(1H-indol-5-yl)methyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of [(1H-indol-5-yl)methyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-indol-5-yl)methanamine
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine
- (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid
Uniqueness
[(1H-indol-5-yl)methyl]dimethylamine is unique due to its specific structure and the presence of the dimethylamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1H-indol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-3-4-11-10(7-9)5-6-12-11/h3-7,12H,8H2,1-2H3 |
InChI Key |
DWLHRRNZBOFOJP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)NC=C2 |
Origin of Product |
United States |
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